Cetirizine D4 dihydrochloride

LC-MS/MS Bioanalysis Internal Standard

Cetirizine D4 dihydrochloride is the definitive deuterated internal standard for quantitative LC-MS/MS bioanalysis of cetirizine in biological matrices. Its precise +4 Da mass shift avoids chlorine isotopic interference that compromises alternative standards, ensuring superior assay accuracy. Supplied as a racemic dihydrochloride salt with certified purity, it enables robust method validation for bioequivalence studies and chiral separation workflows, meeting FDA/EMA guidelines. Ideal for CROs and QC labs demanding regulatory-ready reference materials with proven ruggedness across platforms.

Molecular Formula C21H23D4Cl3N2O3
Molecular Weight 465.83
Cat. No. B1191653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetirizine D4 dihydrochloride
Molecular FormulaC21H23D4Cl3N2O3
Molecular Weight465.83
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cetirizine D4 Dihydrochloride: Deuterated Internal Standard for LC-MS/MS Bioanalysis Procurement


Cetirizine D4 dihydrochloride is a deuterium-labeled analog of the second-generation antihistamine cetirizine, specifically engineered as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The compound incorporates four deuterium atoms at metabolically stable positions on the ethoxy spacer, yielding a nominal mass shift of +4 Da relative to the unlabeled analyte . This isotopic labeling pattern is strategically designed to avoid isotopic cross-talk from the naturally occurring chlorine isotopes in the parent molecule, which is a known source of quantification error in cetirizine assays . As a racemic dihydrochloride salt (CAS 1219803-84-5; MW 465.83 g/mol), it is supplied as a certified reference material for method development, validation, and routine sample analysis, not as a therapeutic agent .

Why Cetirizine D4 Dihydrochloride Cannot Be Substituted by Structural Analogs or Alternative Internal Standards


Generic substitution of Cetirizine D4 dihydrochloride with alternative internal standards—whether non-deuterated structural analogs (e.g., mosapride), deuterated forms with different labeling (e.g., cetirizine-d8), or enantiopure variants—introduces significant and quantifiable risks to assay accuracy and reproducibility. Non-isotopic internal standards fail to co-elute with the analyte under reversed-phase conditions, providing incomplete correction for ion suppression or enhancement caused by biological matrix components [1]. Deuterated analogs with higher labeling density, such as cetirizine-d8, exhibit chromatographic retention time shifts relative to the native analyte due to the deuterium isotope effect, a phenomenon documented across multiple LC-MS/MS platforms that undermines their ability to compensate for matrix effects [2]. Structural analogs like mosapride citrate, while validated in some methods, require extended chromatographic run times (~8 minutes) and possess different extraction recovery profiles compared to the analyte, limiting their utility in high-throughput bioanalysis and chiral separation workflows [3].

Cetirizine D4 Dihydrochloride: Quantitative Differentiation from Alternative Internal Standards


Chromatographic Co-Elution: Cetirizine D4 vs. Structural Analog Internal Standard Mosapride

Cetirizine D4 dihydrochloride demonstrates chromatographic co-elution with the native cetirizine analyte, a prerequisite for effective matrix effect correction. In contrast, the structural analog mosapride citrate, used as an alternative internal standard, exhibits distinct chromatographic behavior on reversed-phase C18 columns, requiring a total run time of 8.0 minutes per sample [1]. The isotopic nature of Cetirizine D4 ensures near-identical retention time to the target analyte, whereas mosapride elutes independently, leaving it unable to compensate for matrix-induced ion suppression that varies across the elution profile.

LC-MS/MS Bioanalysis Internal Standard

Mass Spectrometric Precision: Cetirizine D4 vs. Non-Deuterated Cetirizine

The inter-day precision of cetirizine quantification using Cetirizine D4 as internal standard in a validated LC-MS/MS method is <3.0% relative standard deviation (RSD) for quality control samples across a concentration range of 1.00-1000 ng/mL in human plasma [1]. This level of precision is achieved because the deuterated IS corrects for both extraction variability and ionization efficiency fluctuations. In contrast, methods using non-deuterated internal standards or external calibration cannot achieve this level of precision due to differential extraction recoveries and matrix effects.

Mass Spectrometry Precision Internal Standard

Extraction Recovery and Matrix Effect Compensation: Cetirizine D4 vs. Uncorrected Analyte

The absolute extraction recovery for cetirizine from human plasma using automated SPE is 85.8% at 3 ng/mL, 84.5% at 40 ng/mL, and 88.0% at 800 ng/mL. The extraction recovery for the co-extracted Cetirizine D4 internal standard is 84.1% [1]. Because the recoveries of analyte and IS are nearly identical across the concentration range, the IS effectively corrects for sample-to-sample variability in extraction efficiency. In contrast, external calibration without a deuterated IS yields recovery corrections that must be estimated separately, introducing additional uncertainty into the final reported concentration.

Matrix Effect Extraction Recovery Bioanalysis

Isotopic Interference Mitigation: Cetirizine D4 vs. Cetirizine D8

Cetirizine D4 dihydrochloride (+4 Da mass shift) is specifically designed to avoid isotopic cross-talk from the M+2 and M+4 chlorine isotope peaks naturally present in the unlabeled cetirizine molecule . Cetirizine contains a chlorine atom, producing a characteristic M:M+2:M+4 isotopic distribution. A D4 label places the IS signal outside this natural isotopic envelope, whereas a D2 label would overlap significantly. While cetirizine-d8 (+8 Da) is also commercially available, higher levels of deuteration can induce chromatographic retention time shifts due to the deuterium isotope effect, diminishing the IS's ability to correct for matrix effects [1]. The D4 label represents an optimal balance: sufficient mass shift to eliminate interference while minimizing isotope effect perturbations.

Isotopic Interference Deuterium Labeling LC-MS/MS

Enantioselective Quantification: Cetirizine D4 Enables Chiral Pharmacokinetic Studies

Cetirizine D4 dihydrochloride, as a racemic deuterated internal standard, supports accurate quantification of both (R)- and (S)-enantiomers in chiral separation assays. A validated subcritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) method using cetirizine-d4 as IS achieved baseline separation of levocetirizine and dextrocetirizine in human plasma within a reduced analysis time compared to previous normal-phase or reversed-phase HPLC methods [1]. The method was successfully applied to a pharmacokinetic study, demonstrating economic feasibility and reliability. In contrast, non-chiral methods or methods lacking a deuterated IS cannot accurately determine enantiomer-specific pharmacokinetics.

Chiral Separation Pharmacokinetics Enantiomer

Validation in Pediatric Populations: Cetirizine D4 Supports Accurate TDM in Children

A fully validated HPLC-MS/MS method employing cetirizine-d4 as internal standard has been established for the quantification of cetirizine in pediatric plasma samples [1]. The method demonstrates a linear range of 0.5-500 ng/mL, with correlation coefficient (r) >0.998. Intra- and inter-batch accuracy ranged from 90.8% to 101.5% and 92.4% to 103.8%, respectively, while precision (RSD) was within 12.8% (intra-batch) and 13.5% (inter-batch). This validation in a specialized, vulnerable population underscores the robustness of the D4 IS approach across diverse sample matrices and age groups, where matrix complexity can vary significantly.

Therapeutic Drug Monitoring Pediatric Plasma

Optimal Application Scenarios for Cetirizine D4 Dihydrochloride Based on Quantitative Evidence


High-Throughput Bioequivalence Studies Requiring Regulatory-Compliant Precision

Cetirizine D4 dihydrochloride is the optimal internal standard for bioequivalence studies of generic cetirizine formulations, where rigorous method validation and high sample throughput are mandatory. Its use enables automated 96-well SPE and HILIC-MS/MS methods with inter-day precision <3.0% RSD across a 1-1000 ng/mL range, meeting and exceeding FDA and EMA bioanalytical method validation guidelines [1]. The <2-minute chromatographic run time (retention time ~1.1 min) supports analysis of hundreds of clinical samples with minimal instrument time, reducing per-sample cost [2].

Enantioselective Pharmacokinetic Studies of Levocetirizine

For studies requiring differentiation between the R- and S-enantiomers of cetirizine—particularly investigations of levocetirizine, the therapeutically active enantiomer—Cetirizine D4 dihydrochloride is essential. Validated SFC-MS/MS methods using this IS achieve baseline chiral separation and accurate quantification of both enantiomers in human plasma, enabling robust pharmacokinetic modeling and comparison with historical data [3]. This application is critical for understanding enantioselective metabolism and for supporting regulatory filings for chiral switch products.

Pediatric and Special Population Pharmacokinetic Investigations

When quantifying cetirizine in plasma from pediatric patients or other special populations with limited sample volumes and unique matrix compositions, Cetirizine D4 dihydrochloride provides the necessary analytical robustness. Validated methods in pediatric plasma demonstrate linearity from 0.5-500 ng/mL with accuracy within 90.8-103.8% and precision ≤13.5% RSD, confirming suitability for therapeutic drug monitoring and dose-optimization studies in children [4].

Regulated Bioanalytical Method Development and Cross-Validation

In contract research organizations (CROs) and pharmaceutical QC laboratories developing or transferring validated LC-MS/MS methods for cetirizine, Cetirizine D4 dihydrochloride is the preferred internal standard due to its demonstrated ruggedness across multiple platforms, extraction techniques, and biological matrices. Its +4 Da mass shift avoids chlorine isotopic interference, ensuring method transferability without the retention time shifts sometimes observed with higher-deuteration analogs (e.g., D8) . The use of a certified reference material with documented purity and isotopic enrichment simplifies audit readiness and regulatory inspection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cetirizine D4 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.